
(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The 1,3,4-thiadiazole ring is a key component of the structure. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using this compound as a starting material. Four of these derivatives exhibited notable antimicrobial activity against E. coli , B. mycoides , and C. albicans . This suggests potential applications in combating bacterial and fungal infections.
Anti-Epileptic Potential
While not directly studied with this specific compound, 1,3,4-thiadiazoles have been explored as anti-epileptic agents. For instance, certain derivatives have shown effectiveness against isoniazid-induced seizures . Further investigation could explore the compound’s potential in epilepsy management.
Cytotoxic Effects
In the context of cancer research, cytotoxic effects are crucial. The compound’s derivatives were evaluated for cytotoxicity against leukemia cell lines (K562 CML, Jurkat, and MT-2) and the HeLa human cervical carcinoma cell line. Such investigations provide insights into its potential as an anticancer agent .
Antifungal Activity
Considering the broader field of infectious diseases, 1,3,4-thiadiazoles have been assessed for antifungal activity. Substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives demonstrated higher antifungal activity against clinical isolates of Candida albicans . This suggests a possible role in combating fungal infections.
Molecular Docking Studies
Computational approaches, such as molecular docking, can predict binding interactions. The compound could be subjected to docking studies against relevant biological targets to understand its binding affinity and potential therapeutic applications .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity . Therefore, it is plausible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
It is known that many thiadiazole derivatives interact with their targets by forming covalent bonds, leading to the inhibition of the target’s function
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it is likely that this compound interferes with essential biochemical pathways in microbes, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
Given the antimicrobial activity of similar compounds, it is likely that this compound leads to the death of microbial cells by disrupting essential cellular processes .
Propriétés
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S2/c1-11-16-17-14(23-11)12-3-7-18(8-4-12)15(20)13-5-9-19(10-6-13)24(2,21)22/h12-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERWNYOUOAWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2789426.png)
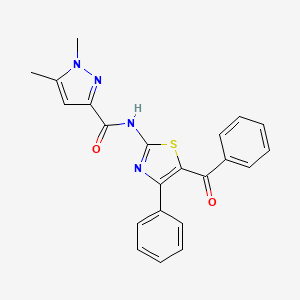
![Benzo[d]thiazol-2-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2789428.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2789431.png)
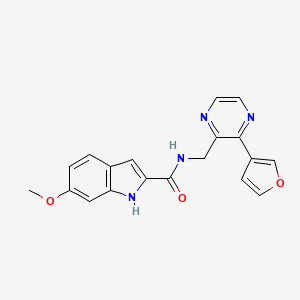
![3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2789436.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2789438.png)
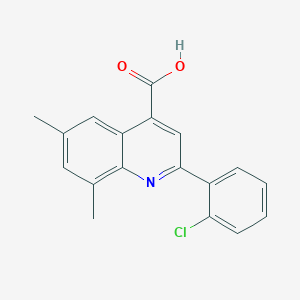
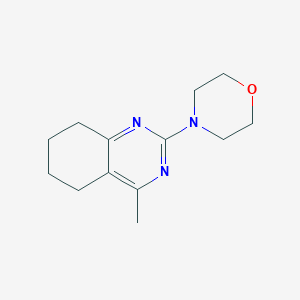
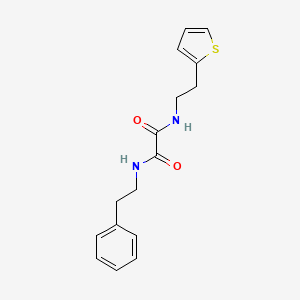
![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2789442.png)
![methyl 4-(6,7-dimethyl-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2789444.png)
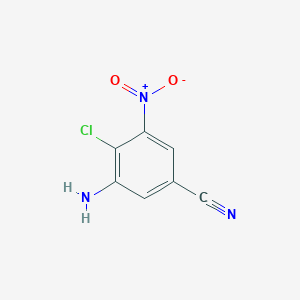
![2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine](/img/structure/B2789448.png)